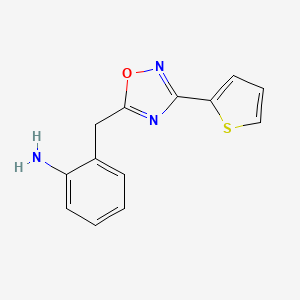

2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline

Description

Properties

IUPAC Name |

2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c14-10-5-2-1-4-9(10)8-12-15-13(16-17-12)11-6-3-7-18-11/h1-7H,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSAXMRWTBCLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Outline

Preparation of Amidoxime Intermediate:

- Synthesize the amidoxime derivative from the corresponding nitrile precursor bearing the aniline moiety.

- For example, starting from 2-aminobenzyl nitrile, treat with hydroxylamine hydrochloride under basic conditions to yield the amidoxime.

Preparation of Carboxylic Acid Derivative:

- Use 2-thiophenecarboxylic acid or its activated ester (e.g., methyl or ethyl ester) as the coupling partner.

Cyclization to Form 1,2,4-Oxadiazole Ring:

- React the amidoxime with the carboxylic acid derivative under conditions such as:

- Use of coupling reagents like T3P, EDC, or DCC in the presence of a base (e.g., triethylamine).

- Alternatively, employ one-pot procedures using NaOH/DMSO or Vilsmeier reagent activation for milder conditions and improved yields.

- React the amidoxime with the carboxylic acid derivative under conditions such as:

-

- The product is isolated by standard organic work-up and purified by recrystallization or chromatography.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Amidoxime formation | Hydroxylamine hydrochloride, base, solvent | 70–90 | Mild conditions, aqueous or alcoholic solvent |

| Activation of carboxylic acid | T3P/EDC/DCC, TEA, solvent (e.g., DCM) | 80–95 | Efficient coupling, requires dry conditions |

| Cyclization | Heating at 80 °C for 0.5–6 h | 87–97 | High yields with T3P; moderate time |

| One-pot synthesis | NaOH/DMSO, RT, 4–24 h | 11–90 | Variable yields; simple purification |

Supporting Research Findings

- The 1,2,4-oxadiazole ring system, including thiophene-substituted derivatives, has been extensively studied for biological activities such as anti-Alzheimer's effects, indicating the importance of efficient synthetic routes for these compounds.

- Amidoxime and carboxylic acid derivative cyclizations remain the most practical and widely used methods for preparing such heterocycles with diverse substitution patterns.

- Recent advances in one-pot syntheses and coupling reagent technologies have improved the accessibility of these compounds, facilitating research and potential drug development.

Summary Table of Preparation Methods for 1,2,4-Oxadiazole Derivatives

| Method | Key Reagents/Conditions | Yield Range (%) | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride | Amidoxime, acyl chloride, pyridine or TBAF catalyst | Moderate to high (varies) | Short to moderate (hours) | Simple, straightforward | Two products formed, purification difficulty |

| Amidoxime + Activated Carboxylic Acid Esters | Amidoxime, esters, coupling reagents (T3P, EDC, DCC) | 87–97 | 0.5–6 h | Excellent yields, easy work-up | Expensive activating agents |

| 1,3-Dipolar Cycloaddition | Nitrile oxide, nitrile, Pt(IV) catalyst | Low to moderate | Variable | Mild conditions | Poor solubility, expensive catalyst |

| One-pot Amidoxime + Carboxylic Acid Esters | Amidoxime, esters, NaOH/DMSO or Vilsmeier reagent | 11–93 | 4–24 h | Simple purification, one-pot | Variable yields, longer times |

| gem-Dibromomethylarenes + Amidoximes | gem-Dibromomethylarenes, amidoximes | ~90 | Long | High yields | Complicated purification |

| Tandem Nitroalkenes + Arenes + Nitriles | Nitroalkenes, arenes, nitriles, TfOH | ~90 | 10 min | Very fast, excellent yields | Requires superacid, substrate limitations |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) on the aniline ring participates in nucleophilic substitution reactions. This site is reactive toward electrophilic reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Key examples :

-

Alkylation : Reaction with methyl iodide in the presence of K₂CO₃ yields N-methyl derivatives .

-

Acylation : Treatment with acetyl chloride forms acetamide derivatives, enhancing solubility for biological assays.

Reaction conditions :

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | DMF | 80°C | 75% |

| Acylation | AcCl, Et₃N | THF | RT | 82% |

Cyclization and Ring-Opening Reactions

The 1,2,4-oxadiazole ring undergoes cycloaddition or cleavage under specific conditions:

-

Acid Hydrolysis : In HCl/EtOH, the oxadiazole ring opens to form a diamide intermediate .

-

Thermal Rearrangement : Heating above 150°C induces ring contraction to form imidazole derivatives .

Mechanistic pathway :

Cross-Coupling Reactions

The thiophene moiety enables metal-catalyzed coupling reactions, such as:

-

Suzuki Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ to form biaryl derivatives .

-

Sonogashira Coupling : Forms alkynylated products with terminal alkynes in the presence of CuI.

Optimized conditions for Suzuki coupling :

| Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 90°C | 88% |

Oxidation and Reduction

-

Thiophene Oxidation : Treatment with m-CPBA oxidizes the thiophene sulfur to sulfoxide or sulfone.

-

Amine Reduction : The -NH₂ group can be reduced to -NH under hydrogenation conditions (H₂/Pd-C) .

Oxidation outcomes :

| Oxidizing Agent | Product | Yield |

|---|---|---|

| m-CPBA | Sulfoxide | 65% |

| H₂O₂/Fe³⁺ | Sulfone | 58% |

Synthetic Methodologies

Industrial-scale synthesis employs:

-

Continuous Flow Reactors : For oxadiazole ring formation (90% yield).

-

Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 30 min .

Comparison of methods :

| Method | Time | Yield | Cost |

|---|---|---|---|

| Conventional Heating | 8 h | 75% | Low |

| Microwave | 0.5 h | 89% | High |

Scientific Research Applications

Medicinal Chemistry

The compound has shown significant potential in medicinal chemistry due to its anticancer properties. Studies indicate that derivatives of 1,2,4-oxadiazoles exhibit promising anticancer activities against various cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human cervical carcinoma (HeLa) | 9.27 |

| Colon adenocarcinoma (Caco-2) | 2.76 |

| Renal cancer (RXF 486) | 1.143 |

These findings suggest that the compound can inhibit tumor growth effectively, particularly in renal and cervical cancers.

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole structures possess antimicrobial properties. The incorporation of the thiophene group may enhance the activity against various pathogens, making it a candidate for developing new antimicrobial agents .

Material Science

In material science, derivatives of this compound could be utilized in the development of organic semiconductors and photovoltaic materials due to their electronic properties stemming from the heterocyclic structures . The unique electronic characteristics imparted by the thiophene and oxadiazole rings can lead to improved charge transport properties in organic electronic devices.

Case Study 1: Anticancer Screening

A study conducted on a series of oxadiazole derivatives, including this compound, evaluated their efficacy against multiple cancer cell lines. The results demonstrated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted anticancer agent.

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of this compound revealed that it can be synthesized through a series of reactions involving cyclization and condensation techniques. The synthesis process was optimized for yield and purity using flow chemistry methods, which are advantageous for scaling up production in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides, potentially enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Biological Activity

The compound 2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline , with the chemical formula CHNOS and a molecular weight of 257.31 g/mol, is a derivative of oxadiazole that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxadiazole Ring : The initial step often includes cyclization reactions to create the 1,2,4-oxadiazole structure.

- Introduction of the Thiophenyl Group : This is achieved through condensation reactions.

- Functionalization : The final step involves attaching the aniline moiety to yield the target compound.

Biological Activity

Research indicates that compounds containing oxadiazole and thiophene moieties exhibit a range of biological activities, including:

Anticancer Activity

Studies have shown that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:

- A review highlighted that various oxadiazole derivatives demonstrated cytotoxic effects against multiple human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with varying IC values .

- A specific study noted that compounds similar to this compound showed promising activity against resistant strains of Mycobacterium tuberculosis, suggesting potential for broader therapeutic applications .

Antimicrobial Properties

Compounds within this class have also been evaluated for their antimicrobial efficacy:

- The presence of the thiophenyl group enhances biological activity against various bacterial strains .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of oxadiazole derivatives:

| Study | Compound | Cell Line | IC (µM) | Activity |

|---|---|---|---|---|

| 3a | M. tuberculosis | 1.63 | Active against monoresistant strains | |

| 5a | MCF-7 | <0.5 | Induces apoptosis | |

| 7a | A549 | 4.37 ± 0.7 | Significant anticancer activity |

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

Q & A

Q. What analytical methods distinguish regioisomers in oxadiazole-thiophene systems?

- Techniques :

- NOESY NMR : Identify spatial proximity between thiophene protons and the methylene linker.

- X-ray Diffraction : Resolve regiochemistry unambiguously; for example, SHELXL refinement can differentiate 1,2,4-oxadiazole vs. 1,3,4-isomers .

- LC-MS/MS : Use collision-induced dissociation to compare fragmentation pathways of isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.